

Estetrol (E4) chemical structure and properties

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Compound of Interest

Compound Name: *Estetrol*

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Estetrol (E4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estetrol (E4) is a naturally occurring estrogenic steroid hormone produced exclusively by the human fetal liver during pregnancy.[1][2] First identified in 1965, E4 has garnered significant interest in recent years as a potential therapeutic agent in areas such as contraception and hormone replacement therapy.[1][3] This is largely attributed to its unique pharmacological profile, which suggests a favorable safety and tolerability profile compared to other estrogens.[4][5][6] This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **Estetrol** (E4).

Chemical Structure and Physicochemical Properties

Estetrol is a C18 steroid characterized by an aromatic A ring and four hydroxyl groups, which contribute to its unique properties.[2]

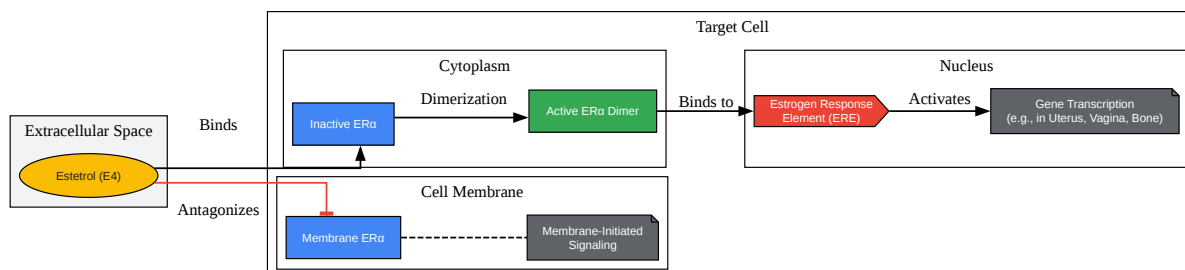
Table 1: Chemical and Physicochemical Properties of **Estetrol** (E4)

Property	Value	Reference
IUPAC Name	Estra-1,3,5(10)-triene-3,15 α ,16 α ,17 β -tetrol	[1]
Other Names	Oestetrol, E4, 15 α -Hydroxyestriol	[1]
CAS Number	15183-37-6	[1]
Chemical Formula	C ₁₈ H ₂₄ O ₄	[1][7]
Molar Mass	304.386 g/mol	[1][7]
Appearance	Crystalline solid	[8]
Solubility in Water	1.38 mg/mL	[1]
Solubility in Organic Solvents	DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 5 mg/ml	[8]

Mechanism of Action and Signaling Pathways

Estetrol exerts its effects primarily through interaction with estrogen receptors (ERs), specifically ER α and ER β . It displays a moderate binding affinity for both receptors, with a preference for ER α . [9][10] A key feature of E4's mechanism is its selective tissue activity, which is attributed to its differential activation of nuclear and membrane-initiated estrogen receptor signaling pathways. [3][4][5][6][11]

E4 acts as an agonist of the nuclear ER α , leading to the classical genomic effects of estrogens in tissues such as the uterus, vagina, and bone. [9][10] However, it does not activate, and can even antagonize, the membrane-associated ER α signaling pathway in certain tissues. [4][5][6][11] This uncoupling of nuclear and membrane signaling is believed to contribute to its favorable safety profile, particularly with respect to its effects on the breast and liver. [4][5]



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Figure 1: Estetrol (E4) Signaling Pathway.

Pharmacokinetics

Estetrol exhibits favorable pharmacokinetic properties for oral administration, including rapid absorption and a long terminal half-life.[12][13]

Table 2: Pharmacokinetic Properties of **Estetrol** (E4) in Humans

Parameter	Value	Reference
Bioavailability	High oral bioavailability	[12]
Time to Peak (Tmax)	0.5 to 2 hours	
Half-life ($t_{1/2}$)	Approximately 27 hours (range 19-40 hours)	
Protein Binding	46-50% (does not bind to SHBG)	
Metabolism	Primarily Phase 2 metabolism (glucuronidation and sulfation) by UGT2B7. Negligible Phase 1 metabolism by CYP450 enzymes.	[3]
Excretion	Approximately 69% in urine and 22% in feces as unchanged drug and conjugates.	

Pharmacodynamics

Estetrol demonstrates tissue-selective estrogenic effects, with agonist activity in some tissues and neutral or antagonistic effects in others.

Table 3: Pharmacodynamic Effects of **Estetrol** (E4)

Tissue/System	Effect	Reference
Uterus & Vagina	Estrogenic agonist activity, promoting proliferation.	[9]
Bone	Estrogenic effects suggesting prevention of bone loss.	
Breast	Minimal proliferative effect on normal breast tissue; potential antagonistic effects in the presence of estradiol.	[4][9]
Liver	Minimal impact on hepatic parameters, including coagulation factors and triglycerides.	[4]
Central Nervous System	Estrogenic effects on the brain.	[9]
Endocrine System	Dose-dependent decrease in FSH and LH; increase in SHBG.	
Lipid Profile	Decrease in LDL cholesterol, increase in HDL cholesterol, minimal changes in triglycerides.	[4]

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled ligand.

Methodology:

- Preparation of Rat Uterine Cytosol:
 - Uteri are collected from ovariectomized female rats.

- The tissue is homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
- The homogenate is centrifuged to separate the cytosolic fraction containing the estrogen receptors.[4]
- Competitive Binding Assay:
 - A constant concentration of radiolabeled 17β -estradiol (e.g., [^3H]-E₂) is incubated with the uterine cytosol.
 - Increasing concentrations of unlabeled **Estetrol** (or other test compounds) are added to compete for binding to the estrogen receptors.
 - The reaction is incubated to reach equilibrium.
 - Bound and free radioligand are separated (e.g., using hydroxylapatite).
 - The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis:
 - The concentration of **Estetrol** that inhibits 50% of the specific binding of the radiolabeled estradiol (IC₅₀) is determined.
 - The relative binding affinity (RBA) is calculated by comparing the IC₅₀ of **Estetrol** to that of unlabeled 17β -estradiol.

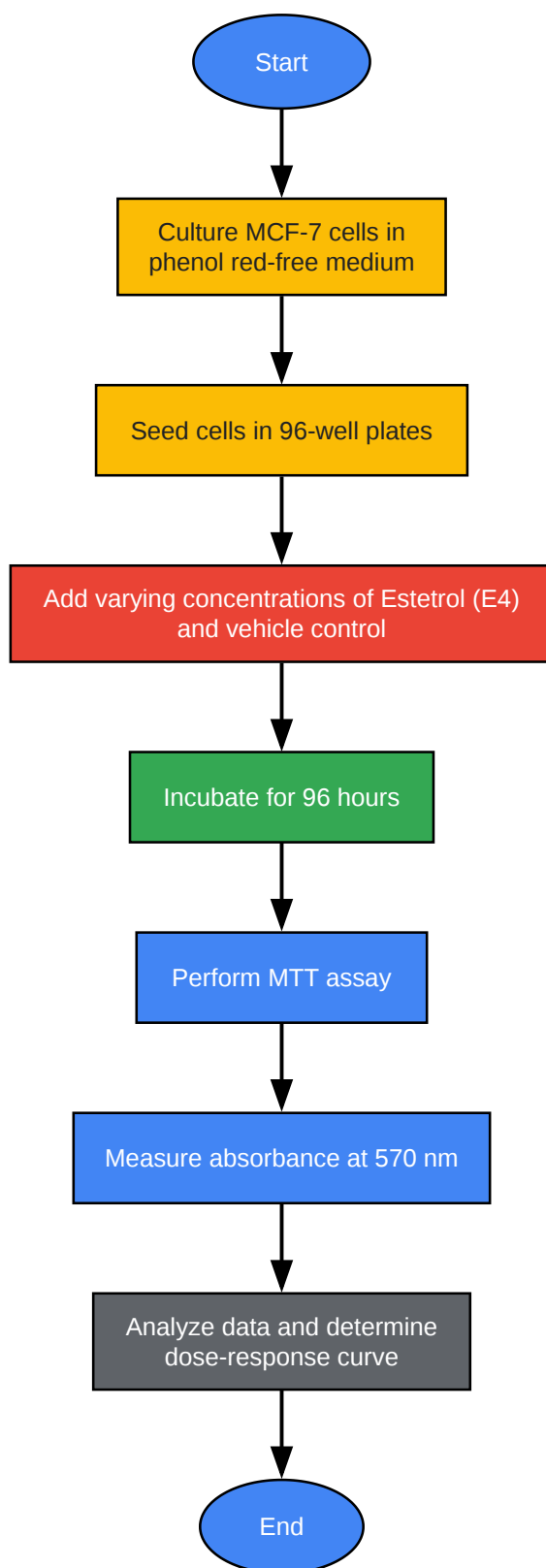
MCF-7 Breast Cancer Cell Proliferation Assay

This assay assesses the effect of **Estetrol** on the proliferation of estrogen receptor-positive breast cancer cells.

Methodology:

- Cell Culture:

- MCF-7 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum.
- Prior to the experiment, cells are cultured in a phenol red-free medium with charcoal-stripped serum to remove any estrogenic compounds.
- Treatment:
 - Cells are seeded in multi-well plates and allowed to attach.
 - The medium is then replaced with a medium containing various concentrations of **Estetrol** or a vehicle control.
- Assessment of Proliferation:
 - After a defined incubation period (e.g., 96 hours), cell proliferation is measured using an appropriate method, such as the MTT assay.
 - The MTT assay involves the addition of a tetrazolium salt, which is converted to a colored formazan product by metabolically active cells. The absorbance of the formazan is proportional to the number of viable cells.
- Data Analysis:
 - The proliferation of cells treated with **Estetrol** is compared to the vehicle control to determine the dose-dependent effect on cell growth.



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Figure 2: MCF-7 Cell Proliferation Assay Workflow.

Chemical Synthesis

Estetrol for pharmaceutical use is synthesized from estrone, a commercially available starting material. The synthesis involves several steps of protection, reaction, and deprotection to introduce the hydroxyl groups at the C15 and C16 positions with the correct stereochemistry.

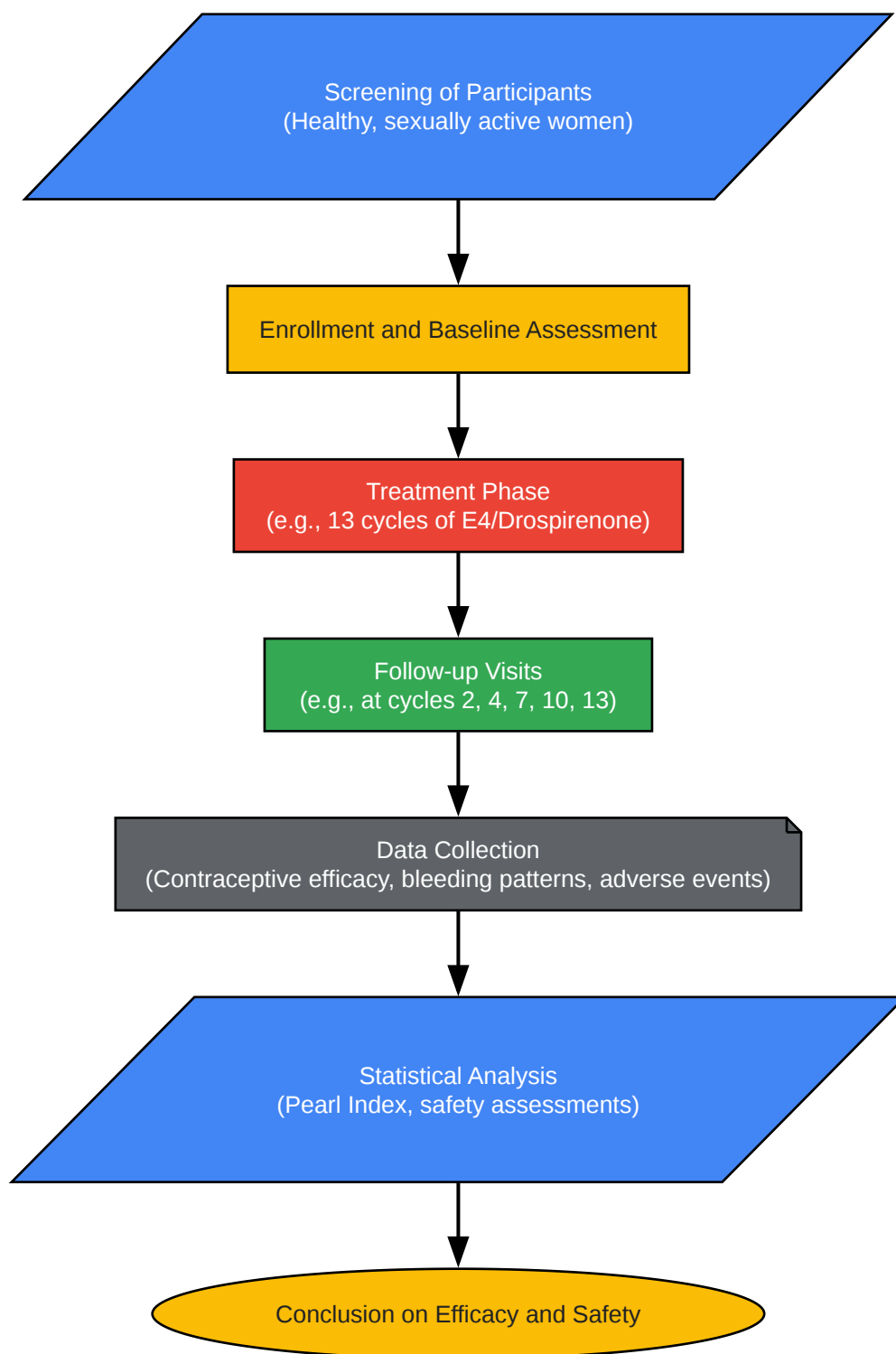


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Figure 3: General Synthesis Pathway of **Estetrol** from Estrone.

Clinical Development

Estetrol, in combination with drospirenone, has undergone extensive clinical evaluation as a combined oral contraceptive. Phase 3 clinical trials have demonstrated its efficacy and safety.



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Figure 4: Workflow of a Phase 3 Contraceptive Clinical Trial for **Estetrol**.

Conclusion

Estetrol (E4) is a unique natural estrogen with a distinctive pharmacological profile characterized by its tissue-selective mechanism of action. Its ability to activate nuclear ER α signaling while not stimulating membrane-initiated pathways in certain tissues holds promise for a better benefit-risk profile compared to conventional estrogens. The comprehensive data from preclinical and clinical studies support its further development and use in women's health. This technical guide provides a foundational understanding of the core chemical, biological, and clinical aspects of **Estetrol** for the scientific and drug development community.

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